1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Overview
Description
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is known for its unique spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within a ten-membered ring.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both amine and ester functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its unique structure, the compound is explored as a potential drug candidate. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other spirocyclic compounds, such as:
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its reactivity and biological activity.
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride:
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This compound includes a phenylethyl group, which can enhance its interactions with biological targets and increase its potential as a drug candidate.
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-5-7(11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJHVRMUPRARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-96-0 | |
Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5052-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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